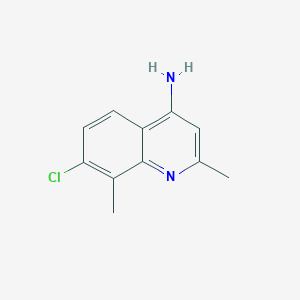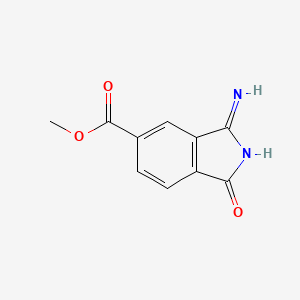![molecular formula C11H10N2O2 B15069471 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15069471.png)
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound with the molecular formula C11H10N2O2. It is a derivative of indole, a structure commonly found in many natural and synthetic compounds with significant biological and pharmaceutical importance . The compound is characterized by the presence of a nitro group at the 5-position of the tetrahydrocyclopenta[b]indole ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves the nitration of 1,2,3,4-tetrahydrocyclopenta[b]indole. This can be achieved using a mixture of ammonium nitrate and trifluoroacetic anhydride . The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron(II) hydroxide in water.
Oxidation: The compound can be oxidized to form indoloquinones using oxidizing agents like Fremy’s salt.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Iron(II) hydroxide in water.
Oxidation: Fremy’s salt.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Reduction: 5-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole.
Oxidation: Indoloquinones.
Wissenschaftliche Forschungsanwendungen
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with various molecular targets. For instance, its derivatives can inhibit serotonin reuptake by binding to the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft . This action is crucial for its potential antidepressant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the nitro group and has different chemical reactivity and biological activity.
5-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole: A reduction product of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole with distinct properties.
Indoloquinones: Oxidation products with unique electronic properties.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)10-6-2-4-8-7-3-1-5-9(7)12-11(8)10/h2,4,6,12H,1,3,5H2 |
InChI-Schlüssel |
FYWZHJNDYBZUIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)NC3=C2C=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



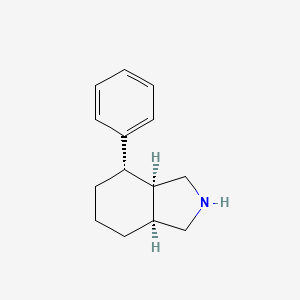
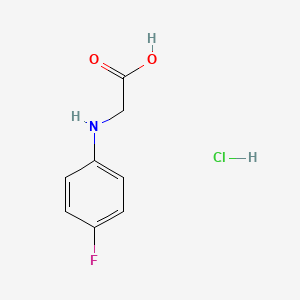

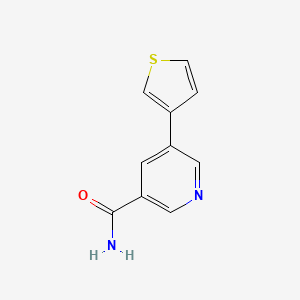
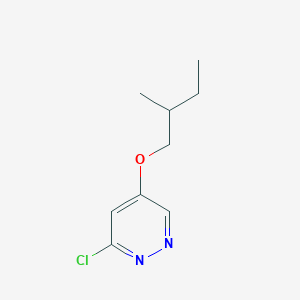
![3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B15069438.png)
![2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B15069445.png)

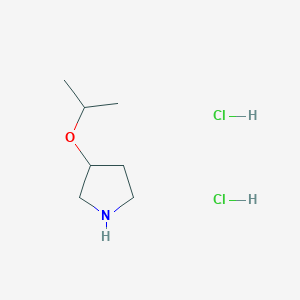
![Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15069467.png)
